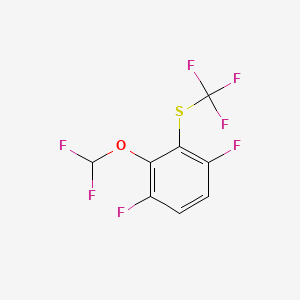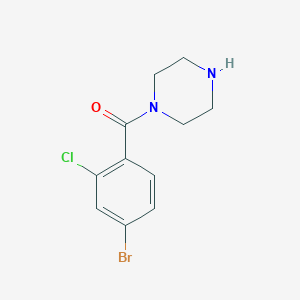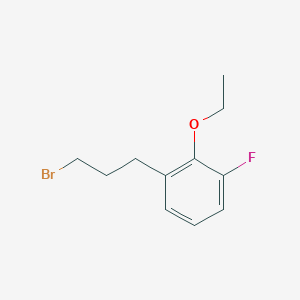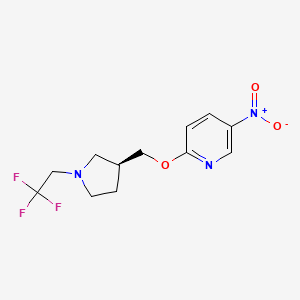
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4 It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The nitrated compound undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.
Analyse Chemischer Reaktionen
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acidic or basic conditions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Difluoromethoxy)phenyl)propan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Methoxy-2-nitrophenyl)propan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which can influence its chemical properties and applications.
1-(4-(Trifluoromethoxy)-2-nitrophenyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical behavior and applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H9F2NO4 |
|---|---|
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)-2-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO4/c1-2-9(14)7-4-3-6(17-10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
MWADTSXWTJHDIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)





![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)



